3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is an organic compound belonging to the pyrazolopyridine family. This compound is characterized by its intricate structure, which includes a pyrazole ring fused to a pyridine ring, along with various substituents that contribute to its unique chemical properties. Pyrazolopyridine derivatives, including this compound, are known for their diverse biological activities and have been extensively studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves a multi-step process:
Cyclization Reaction: : The key intermediate is often synthesized through a cyclization reaction between a hydrazine derivative and a β-ketoester, forming the pyrazole ring.
Functional Group Introduction: : Subsequent steps introduce the nitrophenyl and phenyl groups through nucleophilic substitution or coupling reactions, often requiring specific catalysts or reagents.
Final Assembly: : The final step involves coupling the pyrazole derivative with the appropriate amine or acid chloride under controlled conditions to form the carboxamide group.
Industrial Production Methods
Industrial production methods often aim to optimize yield and reduce the number of steps required. Techniques such as microwave-assisted synthesis and flow chemistry can enhance reaction rates and efficiency, making the process more viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: : The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Substitution: : The compound is prone to electrophilic substitution reactions, especially at positions activated by electron-donating groups.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with a metal catalyst, or mild reducing agents like iron powder in acetic acid.
Substitution: : Halogenating agents, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products
Oxidation: : Hydroxylated or carboxylated derivatives.
Reduction: : Aminated derivatives.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing the pyrazolopyridine scaffold exhibit a range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers study this compound for its potential to inhibit specific enzymes or proteins involved in disease pathways.
Medicine
In medicinal chemistry, the compound is evaluated for its potential therapeutic effects. For instance, its ability to modulate biological targets such as kinases or receptors is of interest in the development of new drugs.
Industry
In industry, this compound and its derivatives are explored for use in agricultural chemicals, dyes, and advanced materials due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects:
Enzyme Inhibition: : The compound may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: : It may bind to cellular receptors, altering their conformation and affecting signal transduction pathways.
DNA Interaction: : The compound may intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(4-nitrophenyl)-5-oxo-2-phenyl-5,8-dihydro-2H-pyrazolo[3,4-c]pyridine-6-carboxamide
3-ethyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
3-methyl-N-(3-chlorophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Uniqueness
3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both nitrophenyl and phenyl groups on the pyrazolopyridine scaffold provides a unique combination of electronic and steric effects, making it a valuable compound for further research and application.
Properties
IUPAC Name |
3-methyl-N-(3-nitrophenyl)-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-12-17-18(26)16(20(27)22-13-6-5-9-15(10-13)25(28)29)11-21-19(17)24(23-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOLJNFSYUPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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